molecular formula C9H18ClNO B13534646 rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride

rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride

Cat. No.: B13534646
M. Wt: 191.70 g/mol
InChI Key: JRDGVTQOPDNJTO-VTLYIQCISA-N
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Description

rac-(2R,5R)-6-azaspiro[45]decan-2-ol hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-7-Benzyl-7-azaspiro[4.5]decan-1-ol
  • 2-azaspiro[4.5]decan-8-ol hydrochloride
  • Spiro[4.5]decan-2-one

Uniqueness

rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds. Its ability to interact with specific molecular targets makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(3R,5R)-6-azaspiro[4.5]decan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-8-3-5-9(7-8)4-1-2-6-10-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m1./s1

InChI Key

JRDGVTQOPDNJTO-VTLYIQCISA-N

Isomeric SMILES

C1CCN[C@]2(C1)CC[C@H](C2)O.Cl

Canonical SMILES

C1CCNC2(C1)CCC(C2)O.Cl

Origin of Product

United States

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